molecular formula C9H11ClO B13730037 (2-Chloro-1-methoxyethyl)benzene CAS No. 3898-26-8

(2-Chloro-1-methoxyethyl)benzene

Cat. No.: B13730037
CAS No.: 3898-26-8
M. Wt: 170.63 g/mol
InChI Key: CMBMUYICTPOEOA-UHFFFAOYSA-N
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Description

(2-Chloro-1-methoxyethyl)benzene, also known as 1-Phenyl-1-methoxy-2-chloroethane, is an organic compound with the molecular formula C9H11ClO. It is a derivative of benzene, where a methoxy group and a chloroethyl group are attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-1-methoxyethyl)benzene typically involves the reaction of benzene with appropriate reagents to introduce the chloro and methoxy groups. One common method is the Friedel-Crafts alkylation, where benzene reacts with 2-chloro-1-methoxyethane in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process must ensure high purity and yield, often requiring optimized reaction conditions and purification steps such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-1-methoxyethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include 1-methoxy-2-phenylethanol, benzaldehyde, benzoic acid, and 1-methoxyethylbenzene .

Scientific Research Applications

(2-Chloro-1-methoxyethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly as a building block for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2-Chloro-1-methoxyethyl)benzene involves its interaction with various molecular targets. For instance, in nucleophilic substitution reactions, the chloro group is displaced by a nucleophile, forming a new bond with the nucleophile. The methoxy group can participate in electron-donating interactions, influencing the reactivity of the compound .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

(2-chloro-1-methoxyethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO/c1-11-9(7-10)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMBMUYICTPOEOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CCl)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60959828
Record name (2-Chloro-1-methoxyethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60959828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.63 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3898-26-8
Record name (2-Chloro-1-methoxyethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3898-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Chloro-1-methoxyethyl)benzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003898268
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2-Chloro-1-methoxyethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60959828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-chloro-1-methoxyethyl)benzene
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